

# Estradiol (E2) Competitive ELISA Kit: Application Note and Protocol for Serum Samples

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## Compound of Interest

Compound Name: *Estradiol*

Cat. No.: *B170435*

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Audience: Researchers, scientists, and drug development professionals.

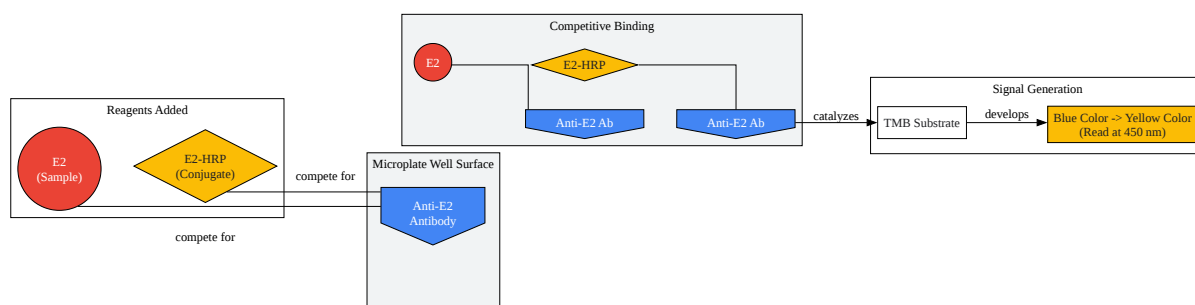
## Introduction

**Estradiol** (17 $\beta$ -**estradiol** or E2) is the most potent naturally occurring estrogen in humans and plays a critical role in reproductive and sexual functioning, as well as affecting other organs, including bones.[1] In women, serum **estradiol** measurements primarily reflect ovarian activity and are crucial for evaluating menstrual irregularities, fertility, and menopause.[1][2] In men, **estradiol** is essential for modulating libido, erectile function, and spermatogenesis.[2] The quantitative measurement of **estradiol** is a valuable tool in clinical diagnostics and research for various conditions, including hormone-dependent cancers.[3] This document provides a detailed protocol for the quantitative determination of **estradiol** in human serum samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

## Assay Principle

This assay is based on the principle of competitive binding. The microplate wells are pre-coated with a fixed amount of anti-**estradiol** antibody. When standards or samples are added to the wells, the **estradiol** present in the solution competes with a fixed amount of horseradish peroxidase (HRP)-labeled **estradiol** for the limited binding sites on the antibody. During incubation, as the concentration of **estradiol** in the sample increases, the amount of HRP-labeled **estradiol** that binds to the antibody decreases. After a wash step to remove unbound components, a substrate solution (TMB) is added. The resulting color development is inversely

proportional to the concentration of **estradiol** in the sample. The reaction is terminated by adding a stop solution, and the absorbance is measured at 450 nm.



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**Figure 1.** Principle of the competitive ELISA for **Estradiol** quantification.

## Materials and Reagents

| Materials Provided  | Materials Required but Not Provided                 |
|---|---|
| Anti-Estradiol Antibody Coated Microplate (96 wells)                  | Precision pipettes and disposable tips              |
| Estradiol Standards (0, 5, 20, 100, 500, 2000 pg/mL)                  | Distilled or deionized water                        |
| Estradiol-HRP Enzyme Conjugate  | Microplate reader (450 nm)                          |
| Assay Diluent   | Automated or manual plate washer                    |
| Wash Buffer Concentrate (20X or 25X)                                  | Absorbent paper                                     |
| TMB Substrate   | Vortex mixer  |
| Stop Solution (e.g., 0.5 M H <sub>2</sub> SO <sub>4</sub> or 1 N HCl) | Incubator capable of maintaining 37°C or room temp. |
| Plate Sealer  |   |

## Experimental Protocols

### Reagent Preparation

- 1X Wash Buffer: Dilute the concentrated Wash Buffer (e.g., 25X) with deionized water. For example, add 30 mL of concentrate to 720 mL of water to make 750 mL of 1X Wash Buffer. [4] If crystals are present in the concentrate, warm the bottle in a 40°C water bath and mix until they dissolve completely.[4] The diluted buffer is stable for several weeks at 2-8°C.
- 1X Enzyme Conjugate: Dilute the concentrated HRP conjugate with its specific diluent as instructed by the kit manual. This should be prepared fresh before use and not stored.[4]
- Standards and Controls: Allow standards to reach room temperature. They are often provided ready-to-use. If lyophilized, reconstitute as per the manual's instructions.[4]

### Serum Sample Preparation

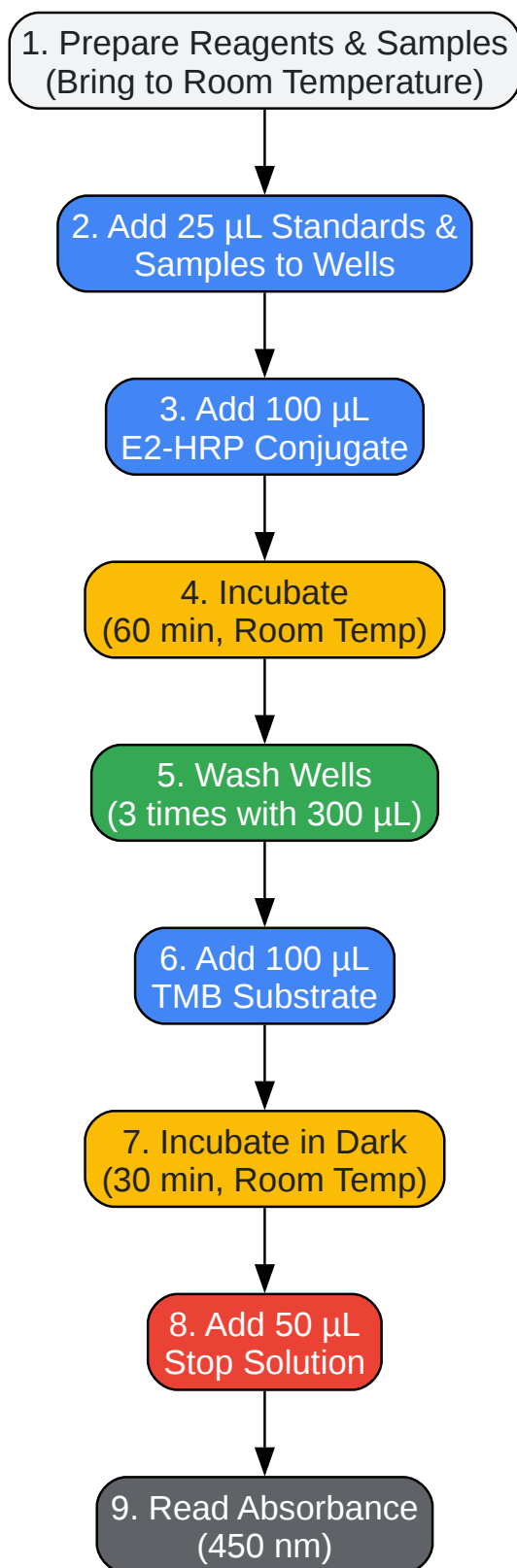
- Collect whole blood using a serum separator tube.
- Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C.[4][5]

- Centrifuge the samples at 1000 x g for 20 minutes at 2-8°C.[4][6]
- Carefully collect the serum supernatant and transfer it to a clean, pyrogen/endotoxin-free tube.[4]
- Samples can be assayed immediately. For long-term storage, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

## Assay Protocol

Bring all reagents and samples to room temperature (18-25°C) before starting the assay.

- **Secure Wells:** Determine the number of microwells required for standards, controls, and samples (run in duplicate for accuracy) and secure them in the plate holder.
- **Add Standards and Samples:** Pipette 25 µL of each standard, control, and serum sample into the appropriate wells.
- **Add Enzyme Conjugate:** Dispense 100 µL of the 1X **Estradiol**-HRP Conjugate into each well.
- **Incubate:** Gently mix the plate for 10-20 seconds. Cover the plate with a sealer and incubate for 60 minutes at room temperature (18-25°C).
- **Wash:** Aspirate the liquid from all wells. Wash each well three times with 300 µL of 1X Wash Buffer.[7] After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.
- **Add Substrate:** Add 100 µL of TMB Substrate to each well.
- **Incubate (Color Development):** Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.
- **Stop Reaction:** Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- **Read Absorbance:** Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.



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**Figure 2.** High-level experimental workflow for the **Estradiol** ELISA protocol.

## Data Analysis

- Calculate Mean Absorbance: Average the duplicate OD readings for each standard, control, and sample.
- Generate Standard Curve: Plot the mean absorbance for each standard on the Y-axis against its concentration (pg/mL) on the X-axis. A logarithmic or four-parameter logistic (4-PL) curve fit is recommended.
- Determine Sample Concentrations: Use the mean absorbance values of the samples to determine their corresponding **estradiol** concentrations from the standard curve. Remember to multiply by any dilution factor used during sample preparation.

## Performance Characteristics

The following tables summarize typical performance data for a high-quality **Estradiol** ELISA kit.

**Table 1: Typical Standard Curve Data**

| Standard Concentration (pg/mL) | Example Absorbance (450 nm) |
|--------------------------------|-----------------------------|
| 0                              | 2.510                       |
| 5                              | 2.250                       |
| 20                             | 1.880                       |
| 100                            | 1.150                       |
| 500                            | 0.480                       |
| 2000                           | 0.160                       |

**Table 2: Assay Performance**

| Parameter                   | Typical Value          |
|-----------------------------|------------------------|
| Assay Range                 | 5 - 2000 pg/mL[3]      |
| Sensitivity (LOD)           | < 8.7 pg/mL[1]         |
| Intra-Assay Precision (CV%) | < 8%[3]                |
| Inter-Assay Precision (CV%) | < 10%[1][3]            |
| Assay Time                  | 90 - 150 minutes[2][3] |

**Table 3: Antibody Specificity (Cross-Reactivity)**

| Compound              | Cross-Reactivity (%) |
|-----------------------|----------------------|
| 17 $\beta$ -Estradiol | 100                  |
| Estrone               | < 1.0                |
| Estriol               | < 0.5                |
| Progesterone          | < 0.1                |
| Testosterone          | < 0.1                |
| Cortisol              | < 0.1                |

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